molecular formula C11H18O2 B14322035 5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene CAS No. 103523-18-8

5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B14322035
CAS No.: 103523-18-8
M. Wt: 182.26 g/mol
InChI Key: ZXDPFPINSAOZQA-UHFFFAOYSA-N
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Description

5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C10H16O2. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique structure, which includes a bicyclic framework with a dimethoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclopentadiene and an appropriate dienophile under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .

Properties

CAS No.

103523-18-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-(1,1-dimethoxyethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C11H18O2/c1-11(12-2,13-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3

InChI Key

ZXDPFPINSAOZQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CC1C=C2)(OC)OC

Origin of Product

United States

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